molecular formula C21H28O5 B101269 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy- CAS No. 16396-79-5

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-

Cat. No. B101269
CAS RN: 16396-79-5
M. Wt: 360.4 g/mol
InChI Key: DXTCOAKAGUSQTQ-SKSQFXBUSA-N
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Description

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-, also known as 14-Hydroxy-PTX-3, is a natural product isolated from the roots of the plant Pentalinon andrieuxii. It belongs to the class of pregnane steroids and has been studied extensively for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is not fully understood. However, it has been found to interact with various cellular targets, including the glucocorticoid receptor, the nuclear factor-kappaB pathway, and the mitogen-activated protein kinase pathway. These interactions lead to the modulation of gene expression and the regulation of cellular processes.

Biochemical And Physiological Effects

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells and has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, the low yield of the isolation process and the complexity of the synthesis method can be a limitation. Additionally, the mechanism of action of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is not fully understood, which can make it challenging to interpret the results of lab experiments.

Future Directions

There are several future directions for the study of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3. One direction is to further investigate its potential therapeutic applications, particularly in the fields of cancer and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify its cellular targets. Additionally, the development of more efficient synthetic methods can increase the availability of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 for research purposes.
Conclusion:
In conclusion, 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is a natural product with potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, the complexity of its synthesis method and the lack of understanding of its mechanism of action can be challenging. Future research should focus on elucidating its mechanism of action and identifying its cellular targets, as well as developing more efficient synthetic methods.

Synthesis Methods

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is a natural product that can be isolated from the roots of Pentalinon andrieuxii. However, the yield of the isolation process is low, and therefore, synthetic methods have been developed. The synthesis of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 involves several steps, including the conversion of pregnenolone to 14beta-hydroxypregnenolone, which is then oxidized to form 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3.

Scientific Research Applications

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

CAS RN

16396-79-5

Product Name

14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12,15-trione

InChI

InChI=1S/C21H28O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h12,14-16,26H,4-10H2,1-3H3/t12?,14-,15-,16+,19+,20+,21-/m1/s1

InChI Key

DXTCOAKAGUSQTQ-SKSQFXBUSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O

SMILES

CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O

synonyms

14β-Hydroxypregnane-3,12,15,20-tetrone

Origin of Product

United States

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